N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE is a complex organic compound with the molecular formula C22H22BrN3O2 and a molecular weight of 440.344 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE include:
- N’-(5-BR-2-HO-BENZYLIDENE)3-(3((4-CL-BENZYL)OXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-(5-BR-2-HO-BENZYLIDENE)-3-(4-(2-PHENYLETHOXY)PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
What sets N’-(5-BR-2-HO-BENZYLIDENE)3(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE apart is its unique structure, which combines a brominated benzylidene moiety with a tetrahydrocarbazole core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
356774-18-0 |
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Molecular Formula |
C22H22BrN3O2 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H22BrN3O2/c23-16-9-10-21(27)15(13-16)14-24-25-22(28)11-12-26-19-7-3-1-5-17(19)18-6-2-4-8-20(18)26/h1,3,5,7,9-10,13-14,27H,2,4,6,8,11-12H2,(H,25,28)/b24-14+ |
InChI Key |
ZFOBARJSAHLMOE-ZVHZXABRSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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